molecular formula C8H14O B12965841 axial-(E)-Cyclooct-2-en-1-ol

axial-(E)-Cyclooct-2-en-1-ol

Cat. No.: B12965841
M. Wt: 126.20 g/mol
InChI Key: UJZBDMYKNUWDPM-RZAAKKIOSA-N
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Description

Axial-(E)-Cyclooct-2-en-1-ol is an organic compound characterized by its unique structure, which includes a cyclooctene ring with an axial hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of axial-(E)-Cyclooct-2-en-1-ol typically involves the cyclization of linear precursors under specific conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the cyclooctene ring. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Axial-(E)-Cyclooct-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclooctene ring can be reduced to form a saturated cyclooctanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or hydrogen gas are employed.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) are used for halogenation.

Major Products

    Oxidation: Cyclooct-2-en-1-one or Cyclooct-2-en-1-al.

    Reduction: Cyclooctanol.

    Substitution: Cyclooct-2-en-1-chloride or Cyclooct-2-en-1-amine.

Scientific Research Applications

Axial-(E)-Cyclooct-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of axial-(E)-Cyclooct-2-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds, while the cyclooctene ring can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctanol: Similar structure but lacks the double bond.

    Cyclooctene: Similar ring structure but lacks the hydroxyl group.

    Cyclooctanone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

Axial-(E)-Cyclooct-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in the cyclooctene ring

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1S,2Z)-cyclooct-2-en-1-ol

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2/b6-4-/t8-/m1/s1

InChI Key

UJZBDMYKNUWDPM-RZAAKKIOSA-N

Isomeric SMILES

C1CC/C=C\[C@H](CC1)O

Canonical SMILES

C1CCC=CC(CC1)O

Origin of Product

United States

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